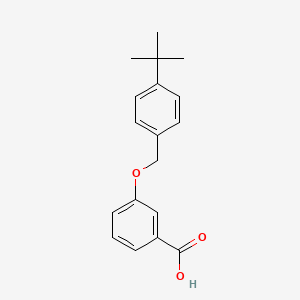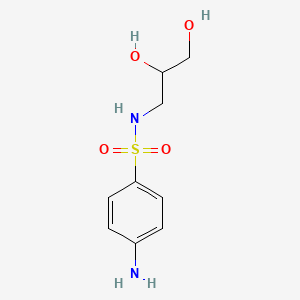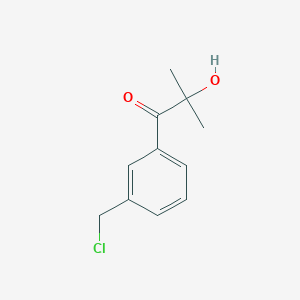
(5-bromo-2-methyl-1-benzofuran-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-methyl-1-benzofuran-3-yl) acetate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an acetate group at the 3-position of the benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-methyl-1-benzofuran-3-yl) acetate typically involves the following steps:
Bromination: The starting material, 2-methylbenzofuran, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acetylation: The brominated intermediate is then subjected to acetylation. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form 2-methyl-1-benzofuran-3-yl acetate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 5-bromo-2-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 2-methyl-1-benzofuran-3-yl acetate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromo-2-methyl-1-benzofuran-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of (5-bromo-2-methyl-1-benzofuran-3-yl) acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetate group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may contribute to its binding affinity to specific targets.
Comparación Con Compuestos Similares
2-Methyl-1-benzofuran-3-yl acetate: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
5-Bromo-1-benzofuran-3-yl acetate: Lacks the methyl group, which can affect its overall properties and applications.
5-Bromo-2-methyl-1-benzofuran: Lacks the acetate group, which may influence its solubility and biological interactions.
Uniqueness: (5-Bromo-2-methyl-1-benzofuran-3-yl) acetate is unique due to the combination of the bromine, methyl, and acetate groups, which collectively contribute to its distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
(5-bromo-2-methyl-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C11H9BrO3/c1-6-11(15-7(2)13)9-5-8(12)3-4-10(9)14-6/h3-5H,1-2H3 |
Clave InChI |
ZQLSBAMLSZDLLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)Br)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[(4-bromophenoxy)difluoromethyl]-1,3-difluorobenzene](/img/structure/B8284226.png)


![6-chloro-5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8284244.png)










